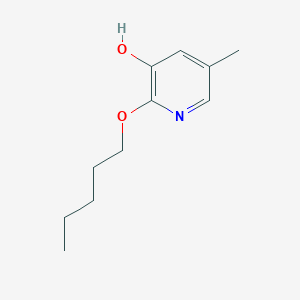

5-Methyl-2-(pentyloxy)pyridin-3-OL

Description

5-Methyl-2-(pentyloxy)pyridin-3-OL is a pyridine derivative with a hydroxyl group at position 3, a pentyloxy chain at position 2, and a methyl group at position 5. Its molecular formula is C₁₁H₁₇NO₂, and its molecular weight is approximately 209.28 g/mol (calculated from atomic masses). The compound’s structure combines a pyridine core with functional groups that influence its physicochemical properties:

- Pentyloxy group: A five-carbon alkoxy chain at position 2 increases lipophilicity and reduces water solubility compared to shorter alkoxy substituents.

Properties

IUPAC Name |

5-methyl-2-pentoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-4-5-6-14-11-10(13)7-9(2)8-12-11/h7-8,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXVJSXKVQAVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pentyloxy)pyridin-3-OL typically involves the alkylation of 5-methyl-2-hydroxypyridine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pentyloxy)pyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

Oxidation: Formation of 5-methyl-2-(pentyloxy)pyridin-3-one.

Reduction: Formation of 5-methyl-2-(pentyloxy)pyridin-3-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-(pentyloxy)pyridin-3-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pentyloxy)pyridin-3-OL depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyridine Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | 2-pentyloxy, 5-methyl, 3-OH | C₁₁H₁₇NO₂ | 209.28 | Long alkoxy chain, methyl, hydroxyl |

| 5-Chloro-2-methoxypyridin-3-ol | 2-methoxy, 5-chloro, 3-OH | C₆H₆ClNO₂ | 175.57 | Chloro (electron-withdrawing), methoxy |

| 2,6-Diiodo-5-methoxypyridin-3-ol | 2-methoxy, 5-methoxy, 3-OH, 6-iodo, 2-iodo | C₆H₅I₂NO₂ | 400.92 | Diiodo (steric bulk), dual methoxy |

| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | 5-(4-Cl-2-MeO-phenyl), 3-OH | C₁₂H₁₀ClNO₂ | 251.67 | Aromatic phenyl substituent, chloro, methoxy |

Key Observations:

Substituent Length and Lipophilicity :

- The pentyloxy chain in the target compound increases its hydrophobicity (predicted logP ≈ 3.5) compared to shorter alkoxy groups like methoxy (logP ≈ 1.8 for 5-Chloro-2-methoxypyridin-3-ol) .

- Longer chains may reduce volatility, making the compound less likely to contribute to atmospheric VOC emissions compared to smaller pyridine derivatives .

Electronic Effects: Methyl (electron-donating) at position 5 contrasts with chloro (electron-withdrawing) in 5-Chloro-2-methoxypyridin-3-ol. Diiodo substituents in 2,6-Diiodo-5-methoxypyridin-3-ol introduce steric hindrance and heavy-atom effects, which could influence crystallinity or spectroscopic properties .

Hydrogen-Bonding Potential: All compared compounds retain a hydroxyl group at position 3, enabling hydrogen-bond interactions. However, steric effects from bulkier substituents (e.g., phenyl in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) may limit solvent accessibility .

Predicted Physicochemical Properties

Table 2: Inferred Property Comparison

| Property | This compound | 5-Chloro-2-methoxypyridin-3-ol | 2,6-Diiodo-5-methoxypyridin-3-ol | 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol |

|---|---|---|---|---|

| logP (Octanol-Water) | ~3.5 | ~1.8 | ~2.5 | ~3.0 |

| Water Solubility | Low | Moderate | Very low | Low |

| Volatility | Low | Moderate | Low | Very low |

| Reactivity | Moderate (electron-rich ring) | High (Cl substituent) | Low (steric hindrance) | Moderate (aromatic conjugation) |

Biological Activity

5-Methyl-2-(pentyloxy)pyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various biologically active substances, making it a candidate for medicinal chemistry and pharmacological studies. This article reviews the biological activity of this compound, summarizing key findings from research studies, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

This compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives that may exhibit altered biological activities.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group oxidation to form ketones. |

| Reduction | Formation of dihydropyridine derivatives. |

| Substitution | Replacement of the pentyloxy group with other functional groups. |

The mechanism of action for this compound involves its interaction with biological macromolecules. The hydroxyl group at the 3-position facilitates hydrogen bonding, while the pentyloxy group contributes to hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cell lines in vitro, with potential mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Activity Study

- Objective: Evaluate the antimicrobial efficacy against specific bacterial strains.

- Method: Disk diffusion method was employed to assess inhibition zones.

- Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Mechanism Investigation

- Objective: Assess the impact on cytokine production.

- Method: ELISA assays were conducted to measure levels of TNF-alpha and IL-6 in treated cells.

- Results: A notable reduction in cytokine levels was recorded, indicating a potential pathway for therapeutic intervention in inflammatory diseases.

-

Cytotoxicity Assessment

- Objective: Determine the cytotoxic effects on cancer cell lines.

- Method: MTT assay was utilized across various concentrations.

- Results: IC50 values were calculated at approximately 25 µM for MCF-7 (breast cancer) and 30 µM for HeLa (cervical cancer) cells, suggesting moderate cytotoxicity.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives to highlight its unique properties:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Methyl-2-(ethoxy)pyridin-3-OL | Moderate antimicrobial activity | 60 |

| 5-Methyl-2-(butoxy)pyridin-3-OL | Low anticancer activity | >50 |

| 5-Methyl-pyridin-3-OL | Significant anti-inflammatory effects | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.